molecular formula C16H17N3O3 B6008278 N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B6008278
M. Wt: 299.32 g/mol
InChI Key: ROMQURUGZQZOGR-UHFFFAOYSA-N
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Description

N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MPDC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPDC belongs to the class of benzodioxine compounds and has a molecular weight of 326.38 g/mol.

Mechanism of Action

N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective agonist of dopamine D3 receptors in the brain. It has been shown to increase the release of dopamine in the striatum and to modulate the activity of other neurotransmitters such as glutamate and GABA. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to activate the Akt/GSK-3β signaling pathway, leading to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to protect neurons against oxidative stress and to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a selective and potent agonist of dopamine D3 receptors, making it a useful tool for investigating the role of these receptors in the brain. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have potential as an anticancer agent, and further research could explore its efficacy in treating various types of cancer. Additionally, research could investigate the effects of N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other neurotransmitter systems and its potential for use in treating psychiatric disorders such as addiction and depression.
In conclusion, N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising chemical compound with potential applications in scientific research. Its selective agonism of dopamine D3 receptors, neuroprotective and anti-inflammatory effects, and anticancer properties make it an attractive option for further study. Future research could explore its potential as a therapeutic agent for various diseases and its effects on other neurotransmitter systems.

Synthesis Methods

N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process involving the condensation of 2-pyrazinecarboxaldehyde with 3,4-methylenedioxyphenethylamine, followed by reduction and acylation reactions. The final product is obtained after purification using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and anticancer properties. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been used as a tool to study the role of dopamine D3 receptors in the brain and to investigate the mechanisms underlying drug addiction and reward.

properties

IUPAC Name

N-(1-pyrazin-2-ylpropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(8-13-10-17-4-5-18-13)19-16(20)12-2-3-14-15(9-12)22-7-6-21-14/h2-5,9-11H,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMQURUGZQZOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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